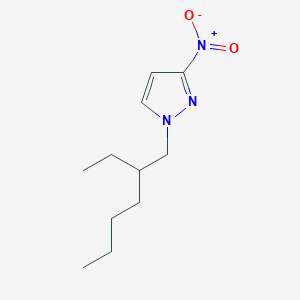

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethylhexanol” is a branched, eight-carbon chiral alcohol . It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents .

Synthesis Analysis

A comparative study of poly (2-ethylhexyl acrylate) (PEHA) prepared via atom transfer radical polymerization (ATRP), reverse atom transfer radical polymerization (RATRP) and conventional free radical polymerization (FRP) was reported .Molecular Structure Analysis

The molecular formula of “2-Ethylhexanol” is C8H18O . It is a branched, eight-carbon chiral alcohol .Chemical Reactions Analysis

Alcohols like “2-Ethylhexanol” generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis

“2-Ethylhexanol” is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . It has a low volatility and low odor .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Nitro and Amino N-heterocycles : The transformation of 2-methyl-3-nitrochromone into nitro derivatives of pyrazole and other heterocycles, and their subsequent reduction to amino derivatives, demonstrates the versatility of pyrazole compounds in synthesizing a range of nitrogen-containing rings, important for pharmaceutical and material sciences (Takagi et al., 1987).

Antitumor and Antimicrobial Activities : A study on the synthesis, characterization, and biological activities of pyrazole derivatives highlighted their potential as antitumor, antifungal, and antibacterial agents, pointing towards their significant applications in developing new pharmaceuticals (Titi et al., 2020).

Antimicrobial and Fluorescence Applications : Research into pyrazol-4-yl- and 2H-chromene-based substituted anilines revealed significant antibacterial and antifungal activity, along with potential use as fluorescence probes for biological imaging, demonstrating the dual utility of pyrazole derivatives in both therapeutic and diagnostic fields (Banoji et al., 2022).

Material Science and Catalysis

Organic Electronics : Novel iridium(III) complexes with a pyrazole derivative were synthesized for application in polymer light-emitting diodes (PLEDs), indicating the role of pyrazole derivatives in improving the efficiency and stability of light-emitting materials (Tang et al., 2014).

Electrochemiluminescence (ECL) : The development of transition metal complexes with pyrazolecarboxylic frameworks that exhibit highly intense ECL in solutions opens new avenues in sensing and imaging technologies, showcasing the potential of pyrazole derivatives in advanced material applications (Feng et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds such as di-(2-ethylhexyl) phthalate (dehp) have been associated with endocrine disruption, specifically affecting the thyroid function .

Mode of Action

Similar compounds like dehp are known to disrupt hormone balance by mimicking or blocking hormones . After entering the body, DEHP is rapidly converted to mono(2-ethylhexyl) phthalate (MEHP), which has greater toxicity than DEHP .

Biochemical Pathways

Related compounds like dehp have been shown to disturb the levels of thyroid hormones in serum, such as tt3 and tt4 . DEHP treatment induced a significant increase of phosphorylation of cAMP-response element binding protein (Creb) via estrogen receptor α (Esr1), while the upregulation was nullified by the concomitant presence of BPA .

Pharmacokinetics

Studies on dehp have shown that it can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to MEHP, which has greater toxicity than DEHP .

Result of Action

Related compounds like dehp have been associated with endocrine disruption, specifically affecting the thyroid function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole. For instance, DEHP, a related compound, is a ubiquitous environmental endocrine disruptor . It can be absorbed into the human body through the air, food, water, and skin .

Propriétés

IUPAC Name |

1-(2-ethylhexyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-3-5-6-10(4-2)9-13-8-7-11(12-13)14(15)16/h7-8,10H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEMCWKPMYCDPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylhexyl)-3-nitro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)